Cas no 2228767-03-9 (O-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}hydroxylamine)

O-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}hydroxylamine Chemical and Physical Properties
Names and Identifiers
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- O-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}hydroxylamine
- O-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}hydroxylamine
- 2228767-03-9
- EN300-1741185
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- Inchi: 1S/C9H17N3O/c1-6(2)12-8(4)9(5-13-10)7(3)11-12/h6H,5,10H2,1-4H3
- InChI Key: JWZUDFHOZQJLDZ-UHFFFAOYSA-N
- SMILES: O(CC1C(C)=NN(C=1C)C(C)C)N
Computed Properties
- Exact Mass: 183.137162174g/mol
- Monoisotopic Mass: 183.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 53.1Ų
O-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}hydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1741185-0.1g |
O-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}hydroxylamine |
2228767-03-9 | 0.1g |
$1068.0 | 2023-09-20 | ||
Enamine | EN300-1741185-0.25g |
O-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}hydroxylamine |
2228767-03-9 | 0.25g |
$1117.0 | 2023-09-20 | ||
Enamine | EN300-1741185-1g |
O-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}hydroxylamine |
2228767-03-9 | 1g |
$1214.0 | 2023-09-20 | ||
Enamine | EN300-1741185-10g |
O-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}hydroxylamine |
2228767-03-9 | 10g |
$5221.0 | 2023-09-20 | ||
Enamine | EN300-1741185-10.0g |
O-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}hydroxylamine |
2228767-03-9 | 10g |
$5221.0 | 2023-06-03 | ||
Enamine | EN300-1741185-0.05g |
O-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}hydroxylamine |
2228767-03-9 | 0.05g |
$1020.0 | 2023-09-20 | ||
Enamine | EN300-1741185-2.5g |
O-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}hydroxylamine |
2228767-03-9 | 2.5g |
$2379.0 | 2023-09-20 | ||
Enamine | EN300-1741185-5g |
O-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}hydroxylamine |
2228767-03-9 | 5g |
$3520.0 | 2023-09-20 | ||
Enamine | EN300-1741185-0.5g |
O-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}hydroxylamine |
2228767-03-9 | 0.5g |
$1165.0 | 2023-09-20 | ||
Enamine | EN300-1741185-1.0g |
O-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}hydroxylamine |
2228767-03-9 | 1g |
$1214.0 | 2023-06-03 |
O-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}hydroxylamine Related Literature
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
Additional information on O-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}hydroxylamine
Introduction to O-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}hydroxylamine and Its Significance in Modern Chemical Biology
O-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}hydroxylamine (CAS No. 2228767-03-9) is a structurally unique compound that has garnered significant attention in the field of chemical biology due to its potential applications in drug discovery and molecular research. This compound, characterized by its pyrazole core and hydroxylamine moiety, represents a fascinating intersection of organic chemistry and biochemistry, offering a versatile scaffold for the development of novel therapeutic agents.
The pyrazole ring is a heterocyclic aromatic compound known for its broad range of biological activities. It serves as a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting various diseases. The presence of dimethyl and propyl substituents on the pyrazole ring enhances its lipophilicity and binding affinity, making it an attractive candidate for further derivatization. The hydroxylamine group further contributes to the compound's reactivity, enabling it to participate in various chemical transformations relevant to drug development.
In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. O-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}hydroxylamine has emerged as a promising candidate in this context. Studies have demonstrated its ability to interact with specific protein targets, potentially leading to the development of novel inhibitors or activators. For instance, preliminary in vitro studies suggest that this compound may exhibit inhibitory effects on certain kinases, which are critical enzymes in signal transduction pathways involved in cell proliferation and survival.
The hydroxylamine moiety in O-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}hydroxylamine is particularly noteworthy due to its ability to engage in redox reactions. Hydroxylamine derivatives are known for their involvement in cellular oxidative stress responses and have been explored as potential chemopreventive agents. The pyrazole core, on the other hand, provides a stable framework that can be modified to enhance pharmacological properties such as solubility, bioavailability, and metabolic stability. This dual functionality makes the compound an intriguing subject for further investigation.
Advances in computational chemistry and molecular modeling have accelerated the process of identifying promising candidates like O-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}hydroxylamine for experimental validation. These tools allow researchers to predict binding affinities, metabolic pathways, and potential side effects with remarkable accuracy. By leveraging these technologies, scientists can design more targeted experiments to elucidate the mechanism of action of this compound and optimize its therapeutic potential.
Recent publications highlight the compound's role in exploring novel therapeutic strategies for neurological disorders. The pyrazole ring's ability to cross the blood-brain barrier makes it an ideal candidate for developing treatments targeting central nervous system (CNS) diseases. Additionally, the hydroxylamine group's reactivity suggests potential applications in redox-based therapies, which are gaining traction as alternative treatment modalities for conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of O-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}hydroxylamine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Researchers have developed innovative synthetic routes that minimize byproduct formation and enhance scalability. These advancements are crucial for translating laboratory discoveries into viable therapeutic options. The availability of high-quality starting materials and well-established synthetic protocols has made it feasible to produce sufficient quantities of this compound for preclinical studies.
In conclusion, O-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}hydroxylamine represents a significant advancement in the field of chemical biology. Its unique structural features and demonstrated biological activity make it a valuable tool for researchers investigating novel therapeutic interventions. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in drug discovery and development.
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